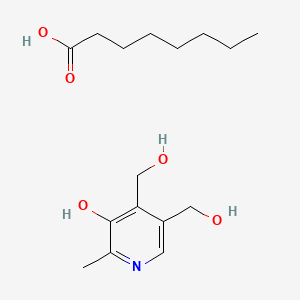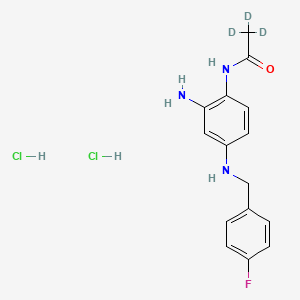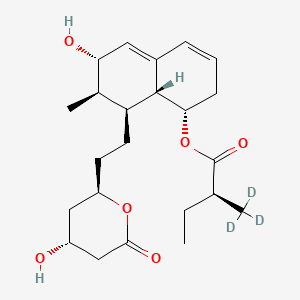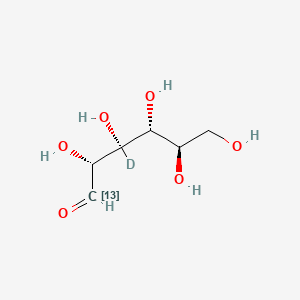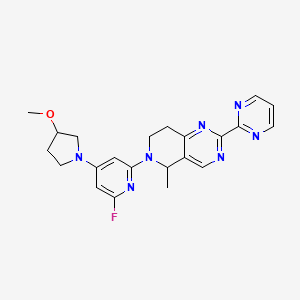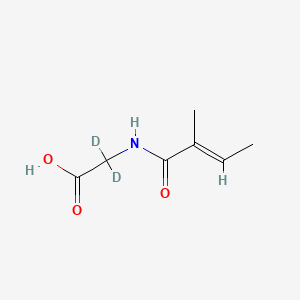
n-Tigloylglycine-2,2-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Tigloylglycine-2,2-d2 is a deuterium-labeled derivative of n-Tigloylglycine. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry. The incorporation of deuterium, a stable isotope of hydrogen, allows for the tracing and quantification of the compound during various experimental processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Tigloylglycine-2,2-d2 involves the deuteration of n-TigloylglycineThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high purity and yield. The use of specialized equipment and techniques ensures the consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
n-Tigloylglycine-2,2-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
n-Tigloylglycine-2,2-d2 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of n-Tigloylglycine-2,2-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms allow for the tracking of the compound through various metabolic and chemical processes. This helps in understanding the molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
n-Tigloylglycine: The non-deuterated form of the compound.
Tiglylglycine: Another derivative with similar structural features.
Tigloylaminoacetic Acid: A related compound with slight structural variations.
Uniqueness
n-Tigloylglycine-2,2-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantification during experimental studies. This makes it particularly valuable in research applications where precise tracking of the compound is essential .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+/i4D2 |
Clave InChI |
WRUSVQOKJIDBLP-YZOIYXFKSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)/C(=C/C)/C |
SMILES canónico |
CC=C(C)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




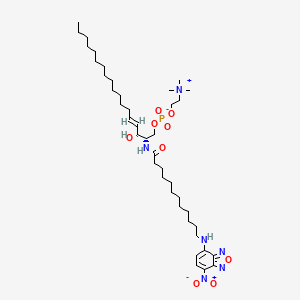
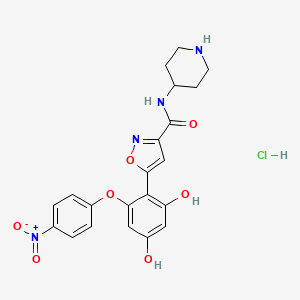
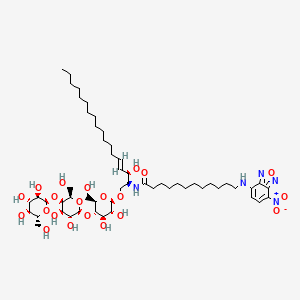
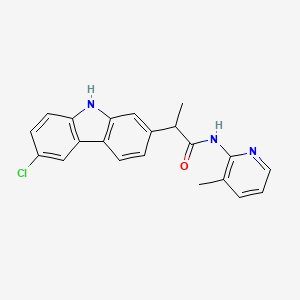
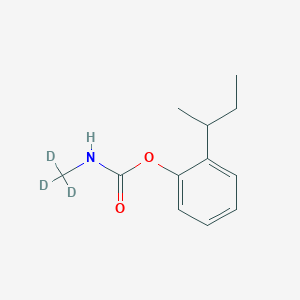
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
